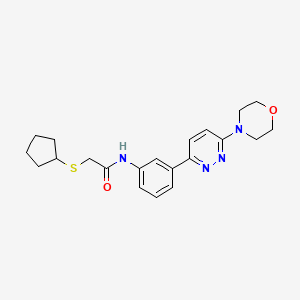

![molecular formula C19H20FN5O B2883000 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-22-4](/img/structure/B2883000.png)

5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

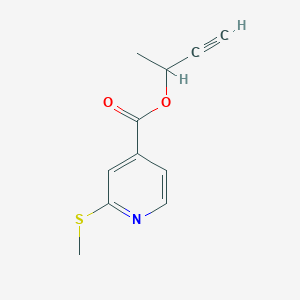

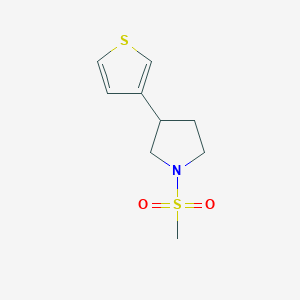

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. They contain a five-membered ring structure with two carbon atoms and three nitrogen atoms. The presence of the fluorophenyl group, the propan-2-yl phenyl group, and the carboxamide group suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Applications De Recherche Scientifique

Carbonic Anhydrase-II Inhibition

The triazole class of compounds, to which the given compound belongs, has been identified as potential inhibitors of the enzyme carbonic anhydrase-II . This enzyme plays a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase-II are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and mountain sickness.

Antimicrobial Activity

Triazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. The presence of the triazole ring has been associated with significant antimicrobial properties, making these compounds valuable in the development of new antimicrobial agents .

Biomedical Applications

The structural features of triazole compounds, including the one , make them suitable for a variety of biomedical applications. They have been explored for their potential as antiviral, anti-inflammatory, and anticancer agents. The diverse biological activities of these compounds stem from their ability to interact with various biological receptors .

Agrochemical Use

In the agrochemical industry, triazole derivatives are utilized due to their fungicidal properties. They help protect crops by inhibiting the growth of fungi that can cause diseases in plants. The research into these compounds continues to expand their use in protecting food sources and ensuring agricultural sustainability .

Material Science

The compound’s molecular structure, which includes the triazole ring, makes it a candidate for material science applications. Triazole derivatives are known for their photostabilizing properties and are used in the development of new materials with enhanced durability and stability when exposed to UV radiation .

Pharmaceutical Drug Development

Triazole derivatives are a key component in the synthesis of various pharmaceutical drugs. Their unique chemical properties allow them to bind with high affinity to multiple receptors, which is crucial in the development of drugs with specific target actions. This compound, with its triazole core, could be instrumental in the creation of new therapeutic drugs .

Propriétés

IUPAC Name |

5-(2-fluoroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O/c1-12(2)14-9-7-13(8-10-14)11-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTZEHMONTYDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)

![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)